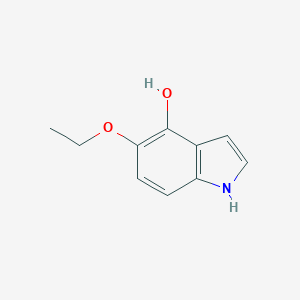

5-Ethoxy-1H-indol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-9-4-3-8-7(10(9)12)5-6-11-8/h3-6,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZYLCBKDYUUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Ethoxy 1h Indol 4 Ol

Strategies for the Construction of the 1H-Indol-4-ol Scaffold

Classical Indole (B1671886) Synthesis Approaches Applicable to 4-Hydroxylation

Several classical indole syntheses can be adapted to produce 4-hydroxyindoles by using appropriately substituted starting materials. These methods, while foundational, sometimes face challenges such as harsh reaction conditions or lack of regioselectivity.

One of the most prominent methods is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org To obtain a 4-hydroxyindole (B18505), a (2-hydroxyphenyl)hydrazine derivative would be the logical precursor, though its stability and reactivity can be challenging.

The Bischler-Möhlau reaction , a condensation between an α-halo-ketone and an arylamine, is another route. bhu.ac.in A modified Bischler-Möhlau reaction using m-aminophenol and benzoin (B196080) has been shown to produce a mixture of 4-hydroxy and 6-hydroxyindoles. chimicatechnoacta.ruresearchgate.net This modified method operates at lower temperatures, which improves yields and reduces the formation of tarry byproducts. chimicatechnoacta.ruresearchgate.net

The Reissert synthesis offers a multi-step pathway that begins with the condensation of an o-nitrotoluene with an oxalic ester, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. bhu.ac.in Utilizing a starting material like 2-nitro-6-methoxytoluene could ultimately yield a 4-hydroxyindole after demethylation.

Other notable methods include the Nenitzescu indole synthesis , which directly yields 5-hydroxyindoles from benzoquinones and β-amino-α,β-unsaturated carbonyl compounds, but adaptations for 4-hydroxyindoles are less common. bhu.ac.in Additionally, syntheses starting from ortho-iodoanilines have been developed; for instance, a palladium-catalyzed cross-coupling with (trimethylsilyl)acetylene followed by cyclization can produce 4-hydroxyindole. chemicalbook.com

Table 1: Classical Synthesis Approaches for 4-Hydroxyindoles

| Synthesis Name | Precursors | Key Features | Citations |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine and aldehyde/ketone | Widely used; requires appropriately substituted hydrazine. | rsc.org |

| Bischler-Möhlau Reaction | α-Halo-ketone and arylamine (e.g., m-aminophenol) | Can produce mixtures of 4- and 6-hydroxy isomers; modified conditions improve yield. | bhu.ac.inchimicatechnoacta.ruresearchgate.net |

| Reissert Synthesis | o-Nitrotoluene and oxalic ester | Multi-step process involving reduction and cyclization. | bhu.ac.in |

| Palladium-Catalyzed Cyclization | ortho-Iodoaniline and alkyne | Modern classical approach offering good control. | chemicalbook.com |

Regioselective Functionalization at the C4 Position

Achieving regioselectivity at the C4 position of the indole ring is notoriously difficult due to the intrinsic electronic preference for substitution at C3, or C2 if C3 is blocked. chim.it Modern synthetic chemistry has overcome this challenge through transition-metal-catalyzed C-H functionalization, often employing a directing group to guide the reaction to the desired position. scispace.comnih.gov

Directing groups, such as a formyl or acetyl group at the C3 position or a pivaloyl group on the indole nitrogen, can steer metal catalysts to the C4 position. scispace.comnih.gov Various transition metals have been successfully employed for this purpose:

Rhodium (Rh) : Rhodium-catalyzed C-H activation has been developed for the direct functionalization of the C4 position of unprotected indoles. acs.org

Ruthenium (Ru) : Ruthenium(II) catalysts can achieve direct diamidation at the C4 and C5 positions of 3-carbonylindoles. scispace.com

Iridium (Ir) : Iridium(III) catalysis, using an aldehyde as a weak coordinating directing group, enables the regioselective amidation of indoles at the C4-position. rsc.org This C4-aminated indole can then be a synthon for further derivatives. rsc.org

Palladium (Pd) : Palladium catalysis is widely used for C4-arylation and olefination. nih.gov For example, using glycine (B1666218) as a transient directing group with a formyl substituent at C3 allows for the C4-arylation of indoles. nih.gov

A recently developed gold-catalyzed "back-to-front" synthesis allows for the creation of 4-silyloxyindoles from 2-alkynylpyrrole derivatives. acs.org These silyloxyindoles are direct precursors to 4-hydroxyindoles, accessible through a simple desilylation step. acs.org

Introduction of the Ethoxy Moiety at the C5 Position

The introduction of the C5-ethoxy group can be accomplished either by direct etherification of a pre-existing hydroxyl group or by constructing the indole ring from a precursor that already contains the ethoxy moiety.

Etherification Reactions in Indole Synthesis

Standard etherification methods can be applied to install the ethoxy group. The Williamson ether synthesis, involving the reaction of a phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide), is a common strategy. In the context of 5-ethoxy-1H-indol-4-ol synthesis, this would typically involve the etherification of a 5-hydroxyindole (B134679) derivative. The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent.

The Mitsunobu reaction provides an alternative under milder conditions, reacting a phenol (B47542) with an alcohol (ethanol) in the presence of a phosphine (B1218219) and an azodicarboxylate. organic-chemistry.org This method is known for its high efficiency, even with sterically demanding substrates. organic-chemistry.org

Precursor Chemistry for 5-Alkoxyindole Derivatives

An alternative and often more efficient strategy is to incorporate the C5-alkoxy group into the starting material before the indole ring is formed. Many classical indole syntheses, particularly the Fischer method, are amenable to this approach. chim.it

The synthesis would begin with a precursor such as a 4-ethoxyaniline or 4-ethoxyphenylhydrazine derivative. For instance, the Fischer indole synthesis of 5-ethoxy-1H-indol-6-ol starts with an appropriately substituted phenylhydrazine and an ethoxy-substituted aldehyde or ketone. A similar strategy can be envisioned for 5-ethoxy-1H-indol-4-ol, likely starting from a precursor like 3-benzyloxy-4-ethoxyphenylhydrazine. The synthesis of 4-hydroxy-5-methoxyindole has been achieved by starting with 4-benzyloxy-5-methoxyindole, which is then debenzylated to reveal the 4-hydroxyl group. chemicalbook.com An analogous route using 4-benzyloxy-5-ethoxyindole would yield the target compound. chemicalbook.com

Table 2: Representative Precursors for 5-Alkoxyindole Synthesis

| Precursor Compound | Intended Synthesis | Resulting Indole Feature | Citations |

|---|---|---|---|

| 4-Ethoxyphenylhydrazine | Fischer Indole Synthesis | 5-Ethoxyindole | |

| 3-Benzyloxy-4-ethoxyphenylhydrazine | Fischer Indole Synthesis | 4-Benzyloxy-5-ethoxyindole | (Analogous to chemicalbook.com) |

| 2-Amino-5-ethoxytoluene | Madelung or Bischler Synthesis | 5-Ethoxy-methylindole | (Based on bhu.ac.in) |

| 2-Iodo-4-ethoxyaniline | Palladium-Catalyzed Cyclization | 5-Ethoxyindole | (Analogous to chemicalbook.com) |

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic organic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental footprint of synthesizing complex molecules like 5-ethoxy-1H-indol-4-ol.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. For example, the dehydrogenative aromatization of an oxoindole to produce 4-hydroxyindole can be accomplished in minutes with good yields under focused microwave irradiation. actascientific.com This technique is beneficial for energy and time savings. actascientific.com

Transition metal catalysis remains at the forefront of advanced synthesis. Besides the C-H functionalization methods described earlier, copper-catalyzed reactions are used for constructing the indole ring itself. For example, a copper-catalyzed domino coupling/cyclization can assemble 1,2-disubstituted indoles from 2-alkynylanilines. organic-chemistry.org Gold catalysis has also emerged as a powerful tool, enabling novel cyclization pathways, such as the synthesis of 4-silyloxyindoles from pyrrolyl alkynols. acs.org

Cross-dehydrogenative coupling (CDC) reactions are highly atom-economical methods that form C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. chim.it While often used for C2 or C3 functionalization, the development of new catalyst systems and directing group strategies is expanding their application to other positions on the indole ring. chim.it

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This can involve screening different catalysts, solvents, temperatures, and directing groups. For example, in a multi-step synthesis of a complex indole derivative, reaction temperatures were carefully controlled, ranging from 0-10°C for sensitive steps to 50-90°C for cyclization and reduction steps to ensure high yield and diastereoselectivity. google.com

Table 3: Comparison of Advanced Synthetic Techniques

| Technique | Description | Advantages | Relevant Application | Citations |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid reaction times, improved yields, energy efficiency. | Dehydrogenative aromatization to form 4-hydroxyindole. | actascientific.com |

| Gold (Au) Catalysis | Catalysis using gold complexes to activate alkynes. | Mild conditions, unique reactivity, high regioselectivity. | Cyclization of pyrrolyl alkynols to 4-silyloxyindoles. | acs.org |

| Copper (Cu) Catalysis | Use of copper catalysts for coupling and cyclization. | Low cost, versatile for C-N and C-C bond formation. | Domino coupling/cyclization to form substituted indoles. | organic-chemistry.org |

| Cross-Dehydrogenative Coupling (CDC) | Direct coupling of two C-H bonds. | High atom economy, reduced waste, step efficiency. | C3-alkylation of indoles. | chim.it |

Transition Metal-Catalyzed Reactions for Indole Functionalization

Transition metal catalysis has revolutionized the synthesis of complex molecules, and its application to indole chemistry allows for precise and efficient C-H bond functionalization. nih.govmdpi.com These methods provide powerful tools for late-stage diversification of the indole core, bypassing the need for multi-step sequences involving pre-functionalized starting materials. researchgate.net Catalysts based on palladium, rhodium, copper, and gold are prominent in these transformations. mdpi.comtandfonline.com

A primary challenge in the C-H functionalization of indoles is achieving site-selectivity, given the multiple available C-H bonds. nih.gov This is often overcome by using directing groups (DGs) attached to the indole nitrogen. nih.gov These groups coordinate to the metal catalyst, guiding the functionalization to a specific position. For instance, an N-P(O)tBu2 group can direct palladium-catalyzed arylation to the C7 position and copper-catalyzed arylation to the C6 position. nih.gov Similarly, installing a pivaloyl group at the C3 position can facilitate directed arylation at C4 and C5. nih.gov For a molecule like 5-Ethoxy-1H-indol-4-ol, the inherent hydroxyl and N-H groups could act as directing groups, although they might require protection depending on the reaction conditions.

Gold-catalyzed reactions have also emerged as a powerful method for constructing the 4-hydroxyindole scaffold itself. A recently developed approach involves the benzannulation of 2-alkynyl-1-(pyrrol-2-yl) 1,2-diols, which proceeds through a C2-pyrrole attack on a gold-activated alkyne, followed by a selective migration to form the 4-silyloxyindole product. acs.orgnih.gov The silyl (B83357) protecting group can then be easily removed to yield the final 4-hydroxyindole. nih.gov

The table below summarizes representative transition metal-catalyzed reactions applicable to the functionalization of the indole ring.

| Catalyst System | Reaction Type | Target Position | Key Features | Reference |

| Pd(OAc)₂ / Ligand | C-H Arylation | C7 / C4 | Requires a directing group on the indole nitrogen or at C3. | nih.gov |

| Cu Catalyst | C-H Arylation | C6 | Utilizes a directing group on the indole nitrogen. | nih.gov |

| Rh(III) Catalyst | C-H Annulation | C2/C3 | Used for synthesizing fused indole systems. | tandfonline.com |

| IPrAuNTf₂ | Benzannulation | N/A | Synthesizes the 4-hydroxyindole core from pyrrole (B145914) precursors. | acs.orgnih.gov |

| Pd(OAc)₂ / PPh₃ | Larock Heteroannulation | N/A | Constructs substituted indoles from iodoanilines and alkynes. | tandfonline.com |

Microwave-Assisted Synthetic Protocols for Indole Derivatives

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving reaction yields and product purity. These benefits are attributed to efficient and uniform heating of the reaction mixture.

This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including indole derivatives. For example, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to produce functionalized indoles has shown enhanced yields and shorter reaction times under microwave heating compared to conventional methods. This demonstrates the potential for developing efficient microwave-assisted protocols for the synthesis of 5-Ethoxy-1H-indol-4-ol and its derivatives.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Often several hours (e.g., 12-24 h) | Typically minutes to a few hours (e.g., 0.5-3 h) | |

| Energy Input | Less efficient, heats vessel from outside | Efficient, direct heating of solvent and reactants | |

| Yield | Variable, sometimes lower due to side reactions | Often higher due to shorter reaction times and fewer byproducts | |

| Purity | May require extensive purification | Often results in cleaner reaction profiles and easier purification |

Sustainable Chemistry Approaches in Indole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of indole synthesis, this involves developing more atom-economical, energy-efficient, and environmentally benign methodologies.

One approach is the use of atom-economical reactions, such as the Bischler reaction, which forms the indole ring through a condensation that produces only water as a byproduct. researchgate.net This method, especially when performed under solvent-free conditions, aligns well with green chemistry principles and is suitable for preparing hydroxyindoles, sometimes without the need for protecting groups. researchgate.net

Chemical Reactivity and Derivatization Pathways of 5-Ethoxy-1H-indol-4-ol

The chemical reactivity of 5-Ethoxy-1H-indol-4-ol is governed by the interplay of its constituent functional groups: the indole nucleus, the N-H proton, the phenolic hydroxyl group, and the ethoxy substituent. These sites allow for a variety of derivatization reactions to modify the molecule's properties.

N-H Reactivity : The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated, acylated, or sulfonylated. These modifications are often used to install protecting groups or to modulate the biological activity of the indole scaffold. For instance, N-alkoxy derivatization has been shown to enhance the biological efficacy of other indole compounds. nih.gov

O-H Reactivity : The 4-hydroxyl group is a versatile handle for derivatization. As a phenol, it can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This hydroxyl group is crucial in the synthesis of more complex structures, such as 4-hydroxyindole fused isocoumarins, which are synthesized via dehydrogenation of their precursors with Pd/C. researchgate.netrsc.org In many synthetic routes, this hydroxyl group is protected, commonly as a benzyl (B1604629) or silyl ether, and deprotected in the final step of the synthesis. google.comnih.gov

Indole Ring Reactivity : The indole ring is an electron-rich aromatic system prone to electrophilic substitution. The C3 position is the most nucleophilic and is the typical site of reaction for electrophiles. However, as discussed in the context of transition metal catalysis, C-H functionalization reactions can be directed to other positions on the ring (C2, C4, C5, C6, C7), providing access to a wider range of derivatives that are not accessible through classical electrophilic substitution. nih.gov The electron-donating nature of the ethoxy and hydroxyl groups further activates the benzene (B151609) portion of the indole ring toward electrophilic attack.

Degradation Pathways : Under harsh conditions, the molecule can undergo degradation. For example, de-ethoxylation can occur under strong acidic conditions, and oxidative conditions can lead to the cleavage of the indole ring.

The diverse reactivity of 5-Ethoxy-1H-indol-4-ol makes it a valuable building block for the synthesis of more complex molecules with potential applications in various fields of chemical science.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. For 5-Ethoxy-1H-indol-4-ol, ¹H and ¹³C NMR would provide critical information on the chemical environment of each proton and carbon atom.

In the ¹³C NMR spectrum, characteristic signals would be expected for the carbon atoms of the indole (B1671886) core, as well as the ethoxy group. The chemical shifts would be influenced by the electron-donating effects of the ethoxy and hydroxyl substituents. magritek.com Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in definitively assigning each proton and carbon signal. hmdb.ca

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethoxy-1H-indol-4-ol (Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 8.0 - 8.5 | br s |

| Ar-H (indole ring) | 6.5 - 7.5 | m |

| O-H | 4.5 - 5.5 | br s |

| -OCH₂CH₃ | 3.9 - 4.2 | q |

| -OCH₂CH₃ | 1.3 - 1.5 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Ethoxy-1H-indol-4-ol (Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| C (indole ring) | 100 - 150 |

| -OCH₂CH₃ | 60 - 70 |

| -OCH₂CH₃ | 14 - 16 |

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.comsci-hub.se The IR spectrum of 5-Ethoxy-1H-indol-4-ol would be expected to show characteristic absorption bands for the O-H, N-H, C-O, and C-H bonds.

The presence of the hydroxyl (-OH) and the indole N-H groups would likely result in a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of hydrogen bonding. uobabylon.edu.iqspectroscopyonline.com The C-H stretching vibrations of the aromatic ring and the ethoxy group would appear around 2850-3100 cm⁻¹. The C-O stretching of the ethoxy and hydroxyl groups would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. uobabylon.edu.iqresearchgate.net

Table 3: Expected IR Absorption Frequencies for 5-Ethoxy-1H-indol-4-ol (Note: These are predicted values based on the functional groups present and data from similar compounds.)

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl/Amine | O-H/N-H stretch (H-bonded) | 3200 - 3500 (broad) |

| Alkyl/Aromatic | C-H stretch | 2850 - 3100 |

| Ether/Phenol (B47542) | C-O stretch | 1000 - 1300 |

| Aromatic | C=C stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.govmsu.edu For 5-Ethoxy-1H-indol-4-ol (C₁₀H₁₁NO₂), the expected monoisotopic mass is approximately 177.079 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and N-H groups, and how these interactions influence the crystal packing. researchgate.net While a crystal structure for 5-Ethoxy-1H-indol-4-ol is not currently available in open crystallographic databases, analysis of related indole structures suggests that extensive hydrogen bonding networks would be a key feature of its solid-state architecture. crystallography.net

Thermal Analysis Techniques for Compound Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of a compound. researchgate.netrigaku.compsu.edu

TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. redalyc.org For 5-Ethoxy-1H-indol-4-ol, TGA would determine its decomposition temperature and any potential loss of volatile components.

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, crystallization, and glass transitions. redalyc.org The DSC thermogram for 5-Ethoxy-1H-indol-4-ol would provide its melting point and information about its crystalline nature. A study on a related compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, demonstrated good thermal stability, which might suggest similar properties for 5-Ethoxy-1H-indol-4-ol. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. rsc.orgresearchgate.net For indole (B1671886) derivatives, these calculations help predict reactivity, stability, and spectroscopic characteristics.

Studies on substituted indoles using DFT methods like B3LYP with basis sets such as 6-311+G(d,p) have been employed to optimize ground and excited state geometries and calculate key electronic parameters. chemrxiv.org The electronic properties of an indole derivative are significantly influenced by the nature and position of its substituents. For 5-Ethoxy-1H-indol-4-ol, the electron-donating nature of the ethoxy and hydroxyl groups is expected to increase the electron density of the indole ring. chemrxiv.org

DFT calculations on various indole derivatives reveal that substitutions can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.orgfrontiersin.org The energy gap (ΔE) between HOMO and LUMO is a critical parameter for chemical reactivity. frontiersin.org For instance, in a study of ethenyl indoles, it was found that electron-donating substituents on an attached phenyl ring increased the HOMO-LUMO energy. rsc.org Conversely, other studies suggest that such groups can lead to a lower energy gap, indicating higher reactivity. frontiersin.org Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra and the nature of excited states, which are crucial for understanding the photophysical properties of these compounds. rsc.orgyyu.edu.tr For 5-Ethoxy-1H-indol-4-ol, the presence of two electron-donating groups would likely result in distinct electronic and photophysical properties compared to unsubstituted indole.

Table 1: Calculated Electronic Properties of Representative Indole Derivatives using DFT

| Indole Derivative | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Gardflorine A | B3LYP/6-311++G(d,p) | -5.52 | -0.81 | 4.71 | 1.31 |

| Gardflorine B | B3LYP/6-311++G(d,p) | -4.81 | -0.65 | 4.16 | 4.18 |

| Gardflorine C | B3LYP/6-311++G(d,p) | -5.16 | -0.74 | 4.43 | 6.05 |

Molecular Docking and Ligand-Target Interaction Analysis of Indole Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, enabling the study of ligand-target interactions. nepjol.info Indole derivatives have been extensively studied as inhibitors for various enzymes and as ligands for receptors, with docking simulations providing insight into their binding modes. nih.govmdpi.com

A common target for indole derivatives is Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov Docking studies have shown that indole derivatives can bind effectively within the COX-2 active site. ajchem-a.comresearchgate.net For example, studies on 3-ethyl-1H-indole derivatives predicted strong binding affinities, with docking scores ranging from -10.40 to -11.35 kcal/mol, which were significantly better than the reference drug meloxicam. ajchem-a.com The stability of these interactions is often attributed to hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. researchgate.netdergipark.org.tr

Other targets for indole derivatives include the HIV-1 envelope glycoprotein (B1211001) gp120, tyrosinase, and dihydrofolate reductase (DHFR). nih.govnih.govnih.govkoreascience.kr In a study of HIV-1 inhibitors, docking simulations revealed that the indole ring of the inhibitors inserts deep into the binding pocket of gp120. koreascience.kr For tyrosinase inhibitors, docking showed that indole-thiourea derivatives bind strongly to both mushroom and human tyrosinase-related proteins. nih.gov These studies consistently highlight that the specific substitution pattern on the indole ring is crucial for achieving high binding affinity and selectivity for a given target. mdpi.comnih.gov

Table 2: Molecular Docking Results for Various Indole Derivatives against Different Protein Targets

| Indole Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-Ethyl-1H-indoles | COX-2 | -11.35 to -10.40 | Not specified |

| Indole-thioureas | Mushroom Tyrosinase (mTYR) | -7.0 | Not specified |

| Azine-indole derivatives | CDK-5 | -8.34 | Gln131, Asn132 |

| Indole-based HIV-1 inhibitors | gp120 | Not specified | Ser375, Phe382, Tyr384 |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into the conformational stability of ligands within protein binding sites and the dynamics of their interactions. mdpi.com For indole derivatives, MD simulations complement docking studies by assessing the stability of the predicted binding poses. nih.govdergipark.org.trnih.gov

In a study of indole derivatives as selective COX-2 inhibitors, MD simulations were run for 50 nanoseconds (ns) to confirm the stability of the ligand-protein complex. dergipark.org.tr Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) revealed consistent ligand-protein interactions throughout the simulation. dergipark.org.tr Similarly, a 20-ns MD simulation of indole derivatives bound to α-amylase was performed to ensure the stability of the complex. researchgate.net

MD simulations have also been used to study the binding of indole derivatives to human serum albumin (HSA), an important carrier protein. researchgate.net These simulations, often run for around 10 ns, help to understand the dynamic nature of the binding and confirm that the ligand remains stably within the binding pocket. researchgate.net For potential tyrosinase inhibitors, MD simulations demonstrated the stability of an indole-thiourea derivative in complex with the enzyme, showing low RMSD and RMSF values and persistent hydrogen bonding. nih.gov These findings collectively show that MD simulations are a crucial step in validating the binding modes predicted by docking and understanding the dynamic stability of indole-based ligands. nih.govmdpi.com

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. researchgate.net In silico methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the activity of new compounds and guiding drug discovery. ijpsr.comneliti.com

For indole derivatives, QSAR studies have been performed for various biological activities, including antibacterial, antifungal, and anticancer effects. nih.govneliti.comnih.govtandfonline.com These models use calculated molecular descriptors (e.g., electronic, topological, geometric) to build a statistical relationship with experimentally determined biological activity. nih.gov For example, a 2D-QSAR study on indole derivatives as antibacterial agents found that compounds with high electronic energy and dipole moment were more effective against S. aureus. nih.govnih.gov Another QSAR study on indole derivatives as COX-2 inhibitors identified that descriptors related to surface area and hydrophobicity were significant contributors to the activity. ijpsr.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), provide contour maps that visualize regions where steric or electrostatic modifications would enhance or diminish activity. nih.gov For HIV-1 inhibitors targeting gp120, 3D-QSAR contour maps suggested that smaller substituents at the 7-position of the indole ring are desirable to avoid steric clashes with active site residues. nih.gov These in silico SAR studies are invaluable for optimizing lead compounds, like potentially modifying the ethoxy or hydroxyl groups of 5-Ethoxy-1H-indol-4-ol to enhance its affinity and selectivity for a specific biological target. mdpi.com

Reaction Pathway and Mechanism Elucidation using Computational Tools

Computational tools, particularly DFT calculations, are essential for elucidating the mechanisms of chemical reactions, including those for synthesizing indole derivatives. rsc.org These calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a detailed understanding of how a reaction proceeds. researchgate.net

The synthesis of substituted indoles can be complex, and computational studies help rationalize experimental observations. For example, DFT calculations have been used to investigate the mechanism of N-heterocyclic carbene (NHC)-catalyzed reactions to produce 2,3-disubstituted indoles. rsc.org The calculations revealed a four-step mechanism and showed that the nucleophilic attack of the NHC on the imine is the rate-limiting step. rsc.org

Computational methods have also been applied to understand the biosynthesis of indole-3-acetic acid (IAA). nih.govacs.org By combining bioinformatic searches with protein-ligand docking simulations, researchers can predict the enzymes involved in a metabolic pathway, which can then be validated experimentally. nih.govacs.org Similarly, the mechanism of rhodium-catalyzed C-H functionalization of indoles has been investigated using DFT, showing that the reaction proceeds via a nucleophilic attack of the indole on the carbene to form an ylide intermediate. acs.org Another study on cobalt-catalyzed intramolecular amidation to form indole-2-carboxylic esters used computational methods to support a mechanism involving an oxidatively induced reductive elimination from a Co(IV) species. acs.org These examples demonstrate the power of computational chemistry in clarifying complex reaction mechanisms relevant to the synthesis and modification of the indole scaffold.

Exploration of Biological Activities and Mechanisms of Action for 5 Ethoxy 1h Indol 4 Ol and Its Analogs

Investigation of Receptor Binding Affinities and Modulatory Effects

The ability of indole (B1671886) derivatives to bind to and modulate various receptors is a cornerstone of their pharmacological profile. Research has particularly focused on their interactions with dopaminergic and serotonergic systems, which are critical in neurotransmission.

Analogs of 5-Ethoxy-1H-indol-4-ol have demonstrated notable affinity for dopamine (B1211576) receptors. A study involving the analog 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, which was synthesized from 5-ethoxyindole, identified its binding affinity for the human dopamine D2 receptor. researchgate.net This compound, known as D2AAK1_3, was shown to possess a Ki of 151 nM at the human D2 receptor. researchgate.net

Furthermore, other indole derivatives have been shown to modulate dopamine levels in the brain. For instance, in a study on seizure models in rats, the compound 5-[2-dimethyl amino ethoxy] Indole 2,3-dione was found to significantly restore decreased levels of dopamine in the forebrain. innovareacademics.inresearchgate.net This suggests that certain indole structures can influence dopaminergic activity, which is significant for research into neurodegenerative and psychiatric disorders.

| Compound Analog | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) | Human Dopamine D2 | 151 nM | researchgate.net |

The indole nucleus is structurally similar to serotonin (B10506) (5-hydroxytryptamine or 5-HT), a key neurotransmitter. ucl.ac.uk Consequently, many indole derivatives interact with serotonin receptors. Research into novel analogs of 5-HT has revealed compounds with reasonable affinities for 5-HT1A receptors. ucl.ac.uk For example, a study on 5-[2-dimethyl amino ethoxy] Indole 2,3-dione demonstrated its ability to significantly restore depleted levels of 5-Hydroxy Tryptamine in the brains of rats subjected to a maximal electroshock seizure (MES) model. innovareacademics.inresearchgate.net

The structural analog 4-Hydroxy-5-methoxytryptamine is identified as a serotonergic neurotoxin and also functions as a monoamine reuptake inhibitor. wikipedia.org The interaction of such compounds with the serotonergic system underscores their potential as leads for developing agents targeting conditions like depression and anxiety, where the 5-HT1A receptor is implicated. ucl.ac.ukucl.ac.uk

Dopaminergic System Interactions

Enzyme Inhibition Studies and Biochemical Pathway Modulation

Beyond receptor binding, indole compounds have been evaluated for their ability to inhibit key enzymes, thereby modulating biochemical pathways involved in various physiological and pathological processes.

The complement system is a critical component of the innate immune system, and its inhibition is a therapeutic strategy for various inflammatory and autoimmune diseases. biochempeg.comexplorationpub.com While there are many drugs that target the complement system, such as the C5 inhibitor Eculizumab, a review of the available scientific literature did not yield specific studies investigating 5-Ethoxy-1H-indol-4-ol or its direct analogs as inhibitors of the complement system pathway. nih.gov

Cholinesterase inhibitors are crucial in managing neurodegenerative conditions by preventing the breakdown of the neurotransmitter acetylcholine. Several studies have explored the potential of indole analogs as cholinesterase inhibitors.

Research into novel indole amines identified two compounds (analogs 24 and 25) with significant acetylcholinesterase (AChE) inhibition, showing IC50 values of 4.28 µM and 4.66 µM, respectively, which are comparable to the standard drug galantamine (IC50 = 4.15 µM). rsc.org Another class of analogs, indole-based thiadiazole derivatives, exhibited a wide range of inhibitory activity against both AChE (IC50 values from 0.17 to 33.10 µM) and butyrylcholinesterase (BChE) (IC50 values from 0.30 to 37.60 µM). nih.gov Specifically, one thiadiazole derivative (analog 8) was found to be a potent dual inhibitor with IC50 values of 0.15 µM for AChE and 0.20 µM for BuChE. mdpi.com Additionally, certain chalcone (B49325) derivatives incorporating an indole moiety have demonstrated notable inhibitory effects on BuChE, with some compounds showing inhibition rates as high as 85.55%. sioc-journal.cn

| Compound Analog Class | Enzyme | Inhibition (IC50) / % Inhibition | Reference |

|---|---|---|---|

| Indole Amine (analog 24) | AChE | 4.28 µM | rsc.org |

| Indole Amine (analog 25) | AChE | 4.66 µM | rsc.org |

| Indole-based Thiadiazole Derivatives | AChE | 0.17 - 33.10 µM | nih.gov |

| Indole-based Thiadiazole Derivatives | BChE | 0.30 - 37.60 µM | nih.gov |

| Indole-based Thiadiazole (analog 8) | AChE | 0.15 µM | mdpi.com |

| Indole-based Thiadiazole (analog 8) | BChE | 0.20 µM | mdpi.com |

| Indole-containing Chalcone (analog 1a) | BuChE | 85.55% | sioc-journal.cn |

| Indole-containing Chalcone (analog 1h) | BuChE | 76.43% | sioc-journal.cn |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative degradation of neurotransmitters. jst.go.jp Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. jst.go.jpresearchgate.net Indole derivatives have been a focus of MAO inhibitor research.

Studies on cinnamic acid derivatives that include a 5-hydroxyindole (B134679) moiety have revealed potent and selective MAO-B inhibitory activity. jst.go.jp Furthermore, research on pyrrolo[3,4-f]indole-5,7-dione derivatives has identified them as high-potency in vitro inhibitors of both MAO isoforms. wiley.com One compound in this class (analog 10) showed IC50 values of 0.023 µM for MAO-A and 0.178 µM for MAO-B. wiley.com Another study on pyrazolo[1,5-a]quinoxalin-4-one derivatives, which are structurally related to indoles, also reported potent MAO-A inhibition, with one compound exhibiting an IC50 value of 0.028 µM and a 50-fold selectivity for MAO-A over MAO-B. researchgate.net

| Compound Analog Class | Enzyme | Inhibition (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Pyrrolo[3,4-f]indole-5,7-dione (analog 10) | MAO-A | 0.023 µM | Non-selective | wiley.com |

| Pyrrolo[3,4-f]indole-5,7-dione (analog 10) | MAO-B | 0.178 µM | Non-selective | wiley.com |

| Pyrazolo[1,5-a]quinoxalin-4-one (analog 7c) | MAO-A | 0.028 µM | 50-fold for MAO-A | researchgate.net |

| Pyrazolo[1,5-a]quinoxalin-4-one (analog 4f) | MAO-B | 0.617 µM | 8-fold for MAO-B | researchgate.net |

| Cinnamic acid derivatives with 5-hydroxyindole | MAO-B | Potent and Selective | Selective for MAO-B | jst.go.jp |

Cholinesterase Inhibition Research

Antimicrobial and Antiparasitic Activity Investigations

The indole scaffold is a cornerstone in the development of novel antimicrobial and antiparasitic agents. frontiersin.orgpcbiochemres.comnih.gov Indole and its derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites. tandfonline.comwiley.com

In the realm of antibacterial research, indole derivatives have been synthesized and evaluated against a range of human pathogens. nih.gov For example, some indole-triazole derivatives have shown significant promise as novel antibacterial and antifungal lead analogs. nih.gov Certain N-substituted indole derivatives have exhibited good bioactivity against the Gram-positive bacterium Staphylococcus aureus. wiley.com Interestingly, the nature of the substituent on the indole nitrogen can influence the selectivity of the antibacterial action. wiley.com Other studies have focused on indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which have shown considerable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). turkjps.org

The antifungal potential of indole derivatives is also well-documented. nih.gov Some indole-linked triazole derivatives have displayed excellent antifungal activities against Candida albicans and Candida krusei. turkjps.org In some cases, these compounds were found to be more effective than the standard antifungal drug fluconazole. turkjps.org

The indole nucleus has also emerged as a privileged molecular scaffold for generating new drug candidates against parasitic diseases like malaria, trypanosomiasis, and leishmaniasis. nih.gov The emergence of drug-resistant parasite strains necessitates the development of new and effective antiparasitic agents, and indole derivatives are at the forefront of this research. nih.gov For instance, some monoterpene indole alkaloids isolated from natural sources have been tested for their antiparasitic activity against Plasmodium falciparum and Leishmania donovani. nih.gov Synthetic indole derivatives have also been developed with significant antitrypanosomal and antileishmanial activities. nih.gov

Table 2: Antimicrobial and Antiparasitic Activity of Indole Analogs

| Compound Type | Target Organism(s) | Activity | Reference |

|---|---|---|---|

| N-substituted indole derivatives | Staphylococcus aureus | Good antibacterial activity | wiley.com |

| Indole-triazole/thiadiazole derivatives | MRSA, E. coli, C. albicans, C. krusei | Significant antibacterial and antifungal activity | turkjps.org |

| Monoterpene indole alkaloids | Plasmodium falciparum, Leishmania donovani | Antiparasitic activity | nih.gov |

| Diamidine indole derivatives | Trypanosoma brucei | Antitrypanosomal activity | nih.gov |

Anti-inflammatory Research and Immunomodulatory Effects

Indole and its derivatives have garnered significant attention for their anti-inflammatory and immunomodulatory properties. frontiersin.orgontosight.airsc.org These compounds can influence various inflammatory pathways and modulate the immune response, making them potential therapeutic agents for a range of inflammatory conditions. bohrium.comfrontiersin.org

One of the key mechanisms underlying the anti-inflammatory effects of indole derivatives is the inhibition of pro-inflammatory mediators. For example, certain indole compounds have been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), enzymes that play a crucial role in the inflammatory process. The inhibition of nitric oxide (NO) production is a significant finding, as excessive NO production is associated with various inflammatory diseases. tandfonline.com Some synthetic indole derivatives have demonstrated potent inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, with some compounds being significantly more potent than the reference drug indomethacin. tandfonline.com

Indole itself, which can be produced by intestinal microbiota, has been shown to have potential immunomodulatory effects. frontiersin.org It can reduce intestinal inflammation by decreasing the production of the pro-inflammatory cytokine IL-8 and inducing the secretion of the anti-inflammatory cytokine IL-10. frontiersin.org This suggests that indole may act as a signaling molecule that helps to maintain intestinal immune homeostasis. frontiersin.org

Furthermore, some indole derivatives have been found to possess immunomodulatory properties by affecting T-cell proliferation. tandfonline.com Certain S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thiones have been shown to suppress T-cell proliferation in a dose-dependent manner. tandfonline.com While the precise cellular mechanisms were not fully elucidated in this study, it highlights the potential of these compounds as leads for the development of new immunomodulatory drugs. tandfonline.com However, the same study found that while some compounds stimulated the production of the pro-inflammatory cytokine IL-1β, they did not have a significant inhibitory effect on it or on IL-4, a key cytokine in the Th2 immune response. tandfonline.com

Table 3: Anti-inflammatory and Immunomodulatory Effects of Indole Analogs

| Compound/Analog Type | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Indole | Reduced intestinal inflammation | Decreased IL-8, increased IL-10 | frontiersin.org |

| Synthetic indole derivatives | Inhibition of NO production | Inhibition of iNOS | tandfonline.com |

| S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thiones | Suppression of T-cell proliferation | Not fully elucidated | tandfonline.com |

| General indole derivatives | Inhibition of pro-inflammatory mediators | Inhibition of COX-2 |

Elucidation of Mechanisms of Action at the Molecular and Cellular Level

The diverse biological activities of 5-Ethoxy-1H-indol-4-ol and its analogs stem from their interactions with a variety of molecular and cellular targets. The indole scaffold provides a versatile framework that can be modified to achieve specific biological effects. tandfonline.com

At the molecular level, indole derivatives are known to bind to various receptors and enzymes. For instance, they can interact with serotonin receptors, which may contribute to their neuropharmacological effects. In the context of cancer, as previously mentioned, they can inhibit key enzymes like topoisomerases, kinases, and histone deacetylases. tandfonline.com The inhibition of monocarboxylate transporter 1 (MCT1) is another specific molecular mechanism that has been identified for certain indole derivatives, leading to their antiproliferative effects. acs.org

On a cellular level, the mechanisms of action often involve the modulation of signaling pathways that control cell proliferation, apoptosis, and inflammation. For example, the induction of apoptosis through mitochondrial pathways has been suggested as a mechanism for the anticancer activity of some indole derivatives. This can be triggered by the generation of reactive oxygen species (ROS), which can lead to cellular damage and programmed cell death. nih.gov

The modulation of cell cycle progression is another key cellular mechanism. As seen in antiproliferative studies, indole derivatives can cause cell cycle arrest at different phases, such as G1 or G0/G1, preventing cancer cells from dividing. nih.govnih.govacs.org This is often achieved by altering the expression or activity of cell cycle regulatory proteins like cyclin-dependent kinases (CDKs) and their inhibitors, as well as proteins like Rb and p21. nih.govnih.gov

In the context of inflammation, the mechanism involves the modulation of immune cell function and signaling. This can include the suppression of T-cell proliferation and the alteration of cytokine production profiles, shifting the balance from a pro-inflammatory to an anti-inflammatory state. frontiersin.orgtandfonline.com The inhibition of the NF-κB signaling pathway, a central regulator of inflammation, is another likely mechanism by which indole derivatives exert their anti-inflammatory effects. frontiersin.org

Structure Activity Relationship Sar Analysis and Derivative Design

Systematic Modification of the 5-Ethoxy-1H-indol-4-ol Scaffold

The indole (B1671886) ring system is a versatile and privileged scaffold in medicinal chemistry, offering multiple positions for systematic modification. nih.govresearchgate.net For the 5-Ethoxy-1H-indol-4-ol core, modifications can be strategically implemented at the indole nitrogen (N1), the pyrrole (B145914) ring (C2, C3), and the benzene (B151609) ring (C5, C6, C7) to enhance biological activity and refine pharmacological profiles.

Key modification strategies include:

N1-Substitution: The indole nitrogen is a common site for modification. Alkylation or arylation at this position can significantly influence the compound's pharmacokinetic properties, such as absorption and metabolism. For instance, N-alkylation of a 5-benzyloxyindole (B140440) scaffold with ethyl 3-bromopropionate is a key step in synthesizing derivatives with altered properties. acs.org

C2 and C3 Functionalization: The C2 and C3 positions of the pyrrole ring are nucleophilic and can be functionalized in various ways. Modifications at these positions can directly impact receptor binding and potency. Studies on related indole derivatives show that introducing substituents at C3 can lead to significant gains in activity. acs.org

Modification of Benzene Ring Substituents: The existing 4-hydroxyl and 5-ethoxy groups are primary targets for modification. The hydroxyl group can act as a hydrogen bond donor, while the ethoxy group occupies a specific hydrophobic pocket in a target protein. nih.gov Altering the length of the alkoxy chain (e.g., from ethoxy to methoxy (B1213986) or propoxy) or replacing the hydroxyl group with other hydrogen-bonding moieties can fine-tune binding affinity and selectivity. mdpi.com For example, the synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole was designed as a modification of a lead structure to target the human dopamine (B1211576) D2 receptor. researchgate.net

These systematic modifications allow for a comprehensive exploration of the chemical space around the 5-Ethoxy-1H-indol-4-ol scaffold, paving the way for the identification of derivatives with improved therapeutic potential.

Influence of Substituent Variation on Biological Activity and Selectivity

The nature and position of substituents on the indole scaffold are critical determinants of a molecule's biological activity and its selectivity for specific biological targets. mdpi.com Structure-activity relationship (SAR) studies on various indole derivatives reveal clear patterns linking specific substitutions to pharmacological outcomes.

For example, in the development of dopamine D2/D3 receptor agonists, modifications to an indole-piperazine scaffold demonstrated that a hydroxyl (-OH) substituent at the 5-position of the indole ring can influence the electronic properties of the nucleus and contribute to hydrogen-bond interactions within the receptor binding site. nih.gov This specific modification led to a 4-fold decrease in D3 affinity while maintaining micromolar D2 affinity. nih.gov Furthermore, the basicity of the nitrogen atom connecting the piperazine (B1678402) to the indole ring was found to correlate with D2/D3 selectivity and potency. nih.gov

In a different context, for indole derivatives designed as CFTR potentiators, introducing a tert-butyl group at the 5-position of the indole ring resulted in a 10-fold increase in potency compared to the unsubstituted parent compound. acs.org Similarly, replacing a 4-piperidinyl ring in the antipsychotic sertindole (B1681639) with a 2-(methylamino)ethoxy group results in compounds with very similar binding affinities for serotonin (B10506) 5-HT2A and dopamine D2 receptors. acs.org

The following table summarizes key findings on how substituent variations on indole scaffolds influence biological activity and selectivity:

| Scaffold/Derivative Class | Position of Variation | Substituent Change | Observed Effect on Activity/Selectivity | Reference(s) |

| Indole-piperazine Hybrids | Indole C5 | Addition of -OH group | Decreased D3 receptor affinity 4-fold; influenced electronic effects and hydrogen bonding. | nih.gov |

| Indole-piperazine Hybrids | Linker | Carbonyl group vs. sp3 carbon | Carbonyl linker increased selectivity for D3 over D2 receptors. | nih.gov |

| Quinoline-Indole Hybrids | Indole C5 | Addition of tert-butyl group | Increased CFTR potentiation activity 10-fold. | acs.org |

| Quinoline-Indole Hybrids | Indole C3 | Addition of tert-butyl group | Increased CFTR potentiation activity 10-fold. | acs.org |

| Sertindole Analogues | Core Scaffold | Replacement of 4-piperidinyl ring with 2-(methylamino)ethoxy | Maintained similar high affinity for 5-HT2A and D2 receptors. | acs.org |

| Indole Hybrid Chalcones | Phenyl Nucleus | Addition of 2-fluoro or 3,4-dihydroxy groups | Positively influenced antiproliferative activity and increased selectivity. | mdpi.com |

These examples underscore the principle that even minor changes to the substituent pattern can lead to dramatic shifts in biological activity, providing a rational basis for designing derivatives with specific therapeutic profiles.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific biological target. preprints.org This approach is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target receptor is unknown. nih.gov

A pharmacophore model for indole derivatives like 5-Ethoxy-1H-indol-4-ol would typically consist of features such as:

Hydrogen Bond Donors (HBD): The indole N-H group and the 4-hydroxyl group are key HBDs. preprints.orgnih.gov

Hydrogen Bond Acceptors (HBA): The oxygen atom of the 4-hydroxyl group and the 5-ethoxy group can act as HBAs. preprints.orgnih.gov

Aromatic/Hydrophobic Regions: The bicyclic indole core itself provides a significant hydrophobic surface for interaction. preprints.orgnih.gov

Exclusion Volumes: These define regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor. preprints.org

By aligning a set of known active molecules, a common pharmacophore can be generated. This model then serves as a 3D query to screen virtual libraries for new compounds that match the required features, or to guide the modification of an existing scaffold. nih.gov For instance, molecular modeling of sertindole analogues revealed that flexible 2-(methylamino)ethoxy groups could effectively mimic the spatial and interactive properties of a more rigid 4-piperidinyl ring, thus maintaining affinity for dopamine D2 and serotonin 5-HT2 receptors. acs.org This demonstrates how ligand-based design can identify bioisosteric replacements that preserve the essential pharmacophoric features while altering the core molecular structure.

De Novo Design and Scaffold Hopping Strategies for Indole Derivatives

Beyond modifying an existing scaffold, more advanced strategies aim to create entirely new molecular architectures.

De Novo Design involves constructing novel molecules piece by piece within the constraints of a receptor's active site or a pharmacophore model. ontosight.ai This computational approach can generate structures that are completely different from known ligands, offering a path to novel intellectual property and potentially improved properties. For example, structure-based de novo design has been used to discover EGF Receptor inhibitors. tandfonline.com

Scaffold Hopping is a medicinal chemistry strategy that aims to replace the central core (scaffold) of a known active compound with a structurally different core, while preserving the essential interactions responsible for biological activity. nih.gov This is often done to improve properties like potency, selectivity, or pharmacokinetics, or to escape existing patent claims. nih.gov

For indole derivatives, scaffold hopping could involve replacing the indole ring with other bicyclic or monocyclic heterocycles that maintain the correct spatial orientation of key functional groups. An example of this strategy involved the successful scaffold hop from an N-benzyl-3,4,5-trimethoxyaniline to a series of 5,6,7-trimethoxyflavan derivatives, which yielded novel potential anticancer agents. nih.gov Similarly, novel indole–benzimidazole and indole–benzothiazole derivatives have been designed as inhibitors of VEGFR-2 tyrosine kinase, demonstrating a hop from a single core to a hybrid scaffold. bohrium.com These strategies represent the cutting edge of drug design, enabling the exploration of new chemical space based on the foundational knowledge of scaffolds like 5-Ethoxy-1H-indol-4-ol.

Methodological Considerations in Indole Research

Chromatographic Purification Techniques for Indole (B1671886) Compounds

The isolation and purification of indole derivatives from reaction mixtures are critical steps to obtaining materials of sufficient purity for analytical and biological studies. Chromatographic techniques are central to this process, with column chromatography and High-Performance Liquid Chromatography (HPLC) being the most prevalent methods.

Column Chromatography:

Flash column chromatography is a widely used technique for the purification of indole derivatives on a preparative scale. nih.govtandfonline.com The choice of stationary phase and eluent system is crucial for achieving effective separation. For many indole compounds, silica (B1680970) gel is the standard stationary phase due to its ability to separate compounds based on polarity. rsc.orgmdpi.com

A common strategy involves using a gradient of non-polar and polar solvents. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is frequently employed, with the proportion of ethyl acetate gradually increasing to elute more polar compounds. tandfonline.comnih.gov For a compound like 5-Ethoxy-1H-indol-4-ol, which possesses both a hydroxyl and an ethoxy group, its polarity would dictate the optimal solvent system. The purification of a related compound, 1-Benzyl-6-ethoxy-4-hydroxyindole, was achieved using column chromatography. mit.edu The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired compound. rsc.orgrsc.org For substituted indoles, TLC is performed on silica gel plates, with visualization under UV light. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC):

For achieving higher purity, especially for analytical and final product purification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. dovepress.comgoogle.com In RP-HPLC, a non-polar stationary phase (commonly C8 or C18) is used with a polar mobile phase. nih.govmostwiedzy.pl

The separation of various indole derivatives has been successfully achieved using a C8 or C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic or acetic acid to improve peak shape. nih.govmostwiedzy.pl The retention time of a specific indole, such as 5-Ethoxy-1H-indol-4-ol, would depend on its hydrophobicity. The ethoxy group would increase its retention time compared to a simple 4-hydroxyindole (B18505). Detection is typically carried out using UV and/or fluorescence detectors. nih.govmostwiedzy.pl Many indole compounds are fluorescent, allowing for highly sensitive detection. nih.gov

Table 1: General Chromatographic Conditions for Indole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel 60 | Hexane/Ethyl Acetate Gradient | TLC with UV visualization | Primary purification of synthetic products. tandfonline.com |

| Reversed-Phase HPLC (RP-HPLC) | C8 or C18 | Acetonitrile/Water with Formic or Acetic Acid | UV/Vis and/or Fluorescence | High-purity separation and analytical quantification. nih.govmostwiedzy.pl |

Spectrophotometric and Spectroscopic Assays in Biological Evaluations

The characterization and quantification of indole compounds, including 5-Ethoxy-1H-indol-4-ol, rely on various spectrophotometric and spectroscopic techniques. These methods are essential for confirming the structure of the synthesized compound and for its quantification in biological assays.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions in molecules. Indole and its derivatives exhibit characteristic absorption spectra in the UV region. The oxidation of 4-hydroxyindole has been monitored by observing changes in its UV-Vis spectrum, with characteristic absorbances at 262 nm and 288 nm. The specific λmax for 5-Ethoxy-1H-indol-4-ol would be influenced by the ethoxy and hydroxyl substituents on the indole ring. For some 4-hydroxyindole fused isocoumarin (B1212949) derivatives, absorption spectra have been recorded in various solvents to study their photophysical properties. rsc.orgresearchgate.net

Colorimetric assays based on UV-Vis spectroscopy are also common for the detection of indoles. One such method involves derivatization with p-dimethylaminocinnamaldehyde (DMACA), which reacts with indoles to produce a colored product that can be quantified spectrophotometrically. nih.gov For instance, the derivatized product of indole shows a λmax around 623 nm, while for 5-hydroxyindole (B134679) it is around 627 nm. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy (¹H NMR and ¹³C NMR) is arguably the most powerful tool for the structural elucidation of organic molecules. mdpi.comacademie-sciences.fr For a compound like 5-Ethoxy-1H-indol-4-ol, ¹H NMR would provide information on the number and connectivity of protons. Key expected signals would include those for the aromatic protons on the indole ring, the N-H proton, the O-H proton, and the triplet and quartet signals characteristic of the ethoxy group. For example, in a related compound, ethyl 1-ethoxy-6-ethylamino-2-methylindole-3-carboxylate, the ethoxy group protons appear as a triplet and a quartet.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. academie-sciences.fr High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule. nih.gov For indole derivatives, electrospray ionization (ESI) is a common ionization technique. mdpi.com

Table 2: Spectroscopic Techniques for the Analysis of Indole Derivatives

| Technique | Information Provided | Relevance to 5-Ethoxy-1H-indol-4-ol |

|---|---|---|

| UV-Visible Spectroscopy | Electronic transitions, quantification. | Determination of λmax for quantification in biological assays. |

| ¹H NMR Spectroscopy | Proton environment and connectivity. | Structural confirmation by identifying aromatic, NH, OH, and ethoxy protons. |

| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule. | Confirmation of the number and types of carbon atoms. |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. nih.gov | Precise mass determination to confirm the molecular formula C₁₀H₁₁NO₂. |

Analytical Purity Assessment and Quality Control in Research Studies

Ensuring the analytical purity of a research compound like 5-Ethoxy-1H-indol-4-ol is paramount for the validity of any subsequent research findings. numberanalytics.comnih.gov A comprehensive quality control strategy involves the use of multiple analytical techniques to establish the identity, purity, and stability of the compound.

Purity Determination:

The purity of indole derivatives is often determined using HPLC, typically with UV detection. dovepress.com By integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram, a percentage purity can be calculated. For many research purposes, a purity of >95% is considered acceptable. dovepress.com NMR spectroscopy can also be used to assess purity, as the presence of significant impurities will be evident from extra signals in the spectrum. mdpi.com

Method Validation:

For quantitative applications, the analytical methods themselves must be validated to ensure they are reliable. acs.org Method validation involves assessing several parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of the measured value to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. rjpharmacognosy.ir

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. acs.org

Quality Control Standards:

In the context of research chemicals, quality control ensures that the material being studied is what it is purported to be and is free from impurities that could confound experimental results. numberanalytics.com This involves establishing clear specifications for the compound, which should include its appearance, identity (confirmed by techniques like NMR and MS), and purity (determined by HPLC or another suitable method). For heterocyclic compounds used in pharmaceutical research, stringent quality control is a regulatory expectation. researchgate.netpharmtech.com

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Importance in Research |

|---|---|---|

| Linearity | Demonstrates a proportional response to concentration changes. researchgate.net | Essential for accurate quantification in dose-response studies. |

| Accuracy | Closeness of results to the true value. researchgate.net | Ensures that measured concentrations are correct. |

| Precision | Reproducibility of the measurement. researchgate.net | Guarantees that the results are consistent and reliable. |

| Purity (>95%) | Percentage of the desired compound in the sample. dovepress.com | Prevents misinterpretation of biological data due to the effects of impurities. |

Emerging Research Directions and Prospects for 5 Ethoxy 1h Indol 4 Ol

Development of Advanced Synthetic Strategies for Indole (B1671886) Scaffolds

The synthesis of functionalized indoles has been a subject of intense research for over a century, evolving from classical methods to highly sophisticated and efficient modern strategies. semanticscholar.org These advancements are crucial for accessing complex indole derivatives like 5-Ethoxy-1H-indol-4-ol and for building libraries of related compounds for drug discovery.

Historically, methods like the Fischer, Leimgruber-Batcho, and Reissert indole syntheses have been foundational. semanticscholar.org However, contemporary research focuses on more versatile and sustainable approaches. Recent years have seen a surge in the use of metal-catalyzed cross-coupling reactions, C-H activation, and photocatalysis to construct and functionalize the indole core. cofc.edu These methods offer greater control over regioselectivity and tolerate a wider range of functional groups, which is essential for synthesizing specifically substituted indoles.

For a compound like 5-Ethoxy-1H-indol-4-ol, modern synthetic strategies could enable the efficient introduction of diverse substituents at various positions of the indole ring, leading to novel analogues with potentially enhanced biological activities. A research group at Nagoya University, for example, has developed an ultrafast microflow synthesis method that allows for the rapid production of indole derivatives while minimizing the formation of unwanted byproducts. nagoya-u.ac.jp Such technologies could be instrumental in the scalable and efficient synthesis of 5-Ethoxy-1H-indol-4-ol and its derivatives.

Table 1: Modern Synthetic Strategies for Indole Scaffolds

| Strategy | Description | Potential Advantage for 5-Ethoxy-1H-indol-4-ol |

|---|---|---|

| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the indole ring. derpharmachemica.com | Enables precise functionalization of the indole core to create a diverse library of derivatives. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds on the indole nucleus without the need for pre-functionalized starting materials. cofc.edusemanticscholar.org | Offers a more atom-economical and efficient route to novel analogues. |

| Photocatalysis | Utilizes visible light to drive chemical reactions, often under mild conditions. cofc.edu | Provides access to unique reaction pathways and can improve the sustainability of the synthesis. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch format, allowing for precise control over reaction parameters. nagoya-u.ac.jp | Can lead to higher yields, improved safety, and easier scalability of the synthesis. nagoya-u.ac.jp |

| Biocatalysis | The use of enzymes to catalyze specific reactions, offering high selectivity and mild reaction conditions. researchgate.net | A greener and more specific alternative for certain synthetic transformations. |

Discovery of Novel Biological Targets for Ethoxy-Indole Derivatives

Indole derivatives are known to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net The specific ethoxy and hydroxyl substitutions on 5-Ethoxy-1H-indol-4-ol suggest that it and its derivatives could have unique interactions with various biological macromolecules.

The indole nucleus is considered a "privileged scaffold" in drug discovery, capable of binding to multiple receptors with high affinity. nih.gov For instance, many indole derivatives target proteins involved in cancer progression, such as tubulin, protein kinases, and histone deacetylases. nih.govnih.gov The structural features of 5-Ethoxy-1H-indol-4-ol, particularly the hydrogen-bonding capacity of the hydroxyl group and the lipophilicity of the ethoxy group, may contribute to its binding affinity and selectivity for specific targets.

Recent research on other substituted indoles provides clues to potential targets. For example, certain indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis, potentially by inhibiting the MmpL3 protein. acs.org Other indole derivatives have been identified as inhibitors of the ATPase activity of DNA gyrase in M. tuberculosis. acs.org Furthermore, indole derivatives have been designed as multitarget ligands for conditions like major depressive disorder, acting on the serotonin (B10506) transporter, dopamine (B1211576) D2 receptor, and monoamine oxidase-A. mdpi.com A synthetic derivative, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, has shown affinity for the human dopamine D2 receptor. researchgate.net These examples highlight the vast therapeutic landscape that could be explored for 5-Ethoxy-1H-indol-4-ol.

Table 2: Potential Biological Targets for Ethoxy-Indole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Protein Kinases, DNA Gyrase, Topoisomerase, Monoamine Oxidase-A nih.govnih.govacs.orgmdpi.com | Cancer, Infectious Diseases, Neurological Disorders |

| Receptors | Serotonin Receptors, Dopamine Receptors, Estrogen Receptors mdpi.comresearchgate.netnih.gov | Neurological Disorders, Cancer |

| Structural Proteins | Tubulin nih.govnih.gov | Cancer |

| Transporters | MmpL3 acs.org | Tuberculosis |

Application of Chemoinformatics and Data Science in Indole Compound Discovery

The integration of chemoinformatics and data science has revolutionized the field of drug discovery, enabling the rapid screening of large compound libraries and the prediction of biological activities. nih.govresearchgate.net These computational tools are particularly valuable for exploring the potential of a specific scaffold like 5-Ethoxy-1H-indol-4-ol.

Chemoinformatics can be used to analyze vast databases of chemical structures and biological data to identify promising starting points for drug development. nih.gov For instance, by comparing the structure of 5-Ethoxy-1H-indol-4-ol to known bioactive molecules, it is possible to generate hypotheses about its potential biological targets. Quantitative Structure-Activity Relationship (QSAR) modeling can further refine these predictions by correlating specific structural features with biological activity. researchgate.net

Molecular docking and molecular dynamics simulations can provide detailed insights into how a molecule like 5-Ethoxy-1H-indol-4-ol might bind to a specific protein target. researchgate.netresearchgate.net This information is invaluable for designing more potent and selective derivatives. The Cell Painting assay, a high-content imaging technique, coupled with morphological profiling, has also emerged as a powerful tool for predicting the bioactivity of compounds and identifying their mechanism of action. researchgate.net

Collaborative Research in Academia and Industry for Indole-Based Compounds

The development of new therapeutics is a complex and resource-intensive process that often benefits from collaboration between academic institutions and pharmaceutical companies. nih.govresearchgate.net Such partnerships can accelerate the translation of basic scientific discoveries into clinical applications. acs.org

Academic labs often excel at fundamental research, including the development of novel synthetic methods and the identification of new biological targets. acs.org Industry, on the other hand, brings expertise in drug development, including preclinical and clinical testing, regulatory affairs, and large-scale manufacturing. nih.gov For a compound like 5-Ethoxy-1H-indol-4-ol, a collaborative approach could be highly beneficial. Academic researchers could focus on exploring the fundamental chemistry and biology of the molecule, while an industrial partner could provide the resources and expertise needed to advance promising derivatives through the drug development pipeline.

Successful academic-industrial consortia are often built on open communication and a shared vision. acs.org These collaborations can take many forms, from sponsored research agreements to large-scale public-private partnerships. The ultimate goal is to leverage the complementary strengths of both sectors to bring innovative medicines to patients more quickly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.